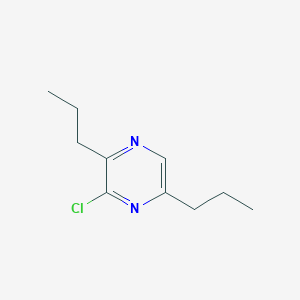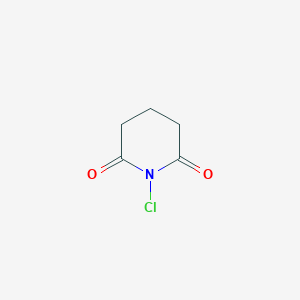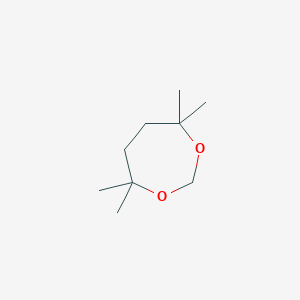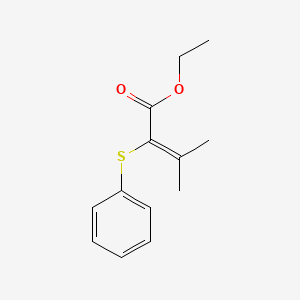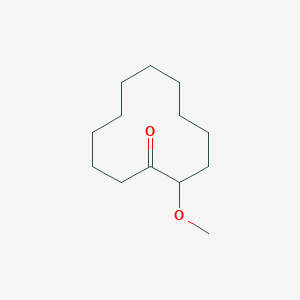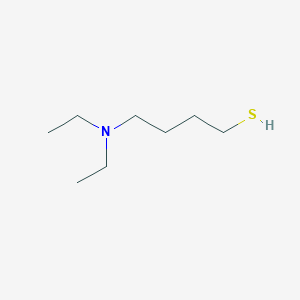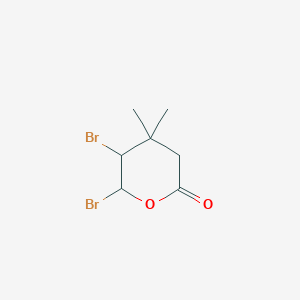
2-(4-Carboxyphenoxy)-4-nitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Carboxyphenoxy)-4-nitrobenzoic acid is an organic compound that features both carboxylic acid and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Carboxyphenoxy)-4-nitrobenzoic acid typically involves the reaction of 4-nitrophenol with 4-carboxybenzoyl chloride under basic conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the phenoxide ion attacks the carbonyl carbon of the benzoyl chloride, forming the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Carboxyphenoxy)-4-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium dithionite.
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Substitution: The nitro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.
Esterification: Alcohols (e.g., methanol, ethanol) with sulfuric acid or p-toluenesulfonic acid as catalysts.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: 2-(4-Carboxyphenoxy)-4-aminobenzoic acid.
Esterification: Methyl 2-(4-carboxyphenoxy)-4-nitrobenzoate.
Substitution: 2-(4-Carboxyphenoxy)-4-substituted benzoic acids.
Scientific Research Applications
2-(4-Carboxyphenoxy)-4-nitrobenzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and coordination polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and metal-organic frameworks (MOFs).
Comparison with Similar Compounds
Similar Compounds
2-(4-Carboxyphenoxy)benzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Nitrobenzoic acid: Lacks the phenoxy group, limiting its applications in coordination chemistry.
4-Carboxyphenoxyacetic acid: Contains an acetic acid moiety instead of a benzoic acid moiety, affecting its chemical properties and reactivity.
Uniqueness
2-(4-Carboxyphenoxy)-4-nitrobenzoic acid is unique due to the presence of both carboxylic acid and nitro functional groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for versatile modifications and interactions with various chemical and biological systems.
Properties
| 77769-87-0 | |
Molecular Formula |
C14H9NO7 |
Molecular Weight |
303.22 g/mol |
IUPAC Name |
2-(4-carboxyphenoxy)-4-nitrobenzoic acid |
InChI |
InChI=1S/C14H9NO7/c16-13(17)8-1-4-10(5-2-8)22-12-7-9(15(20)21)3-6-11(12)14(18)19/h1-7H,(H,16,17)(H,18,19) |
InChI Key |
DJVZSOYMMHQSII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OC2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




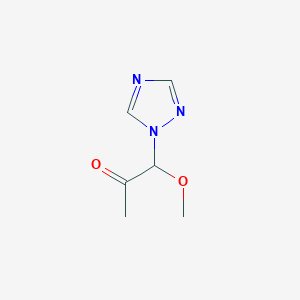
![3-[6-Oxo-3-(2-phenylhydrazinylidene)cyclohexa-1,4-dien-1-yl]propanoic acid](/img/structure/B14431552.png)
